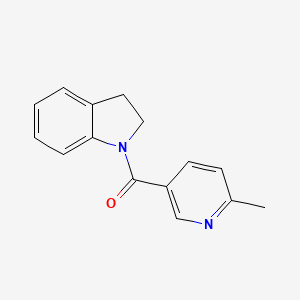
N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide, also known as CMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.
Wirkmechanismus
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. For example, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Furthermore, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been shown to have herbicidal and fungicidal effects in plant studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Furthermore, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, one limitation of using N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide, including:
1. Further studies on the mechanism of action of N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide, particularly its interactions with enzymes and receptors in the body.
2. Studies on the potential use of N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide in cancer therapy, including its effects on different types of cancer cells.
3. Studies on the potential use of N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide as a herbicide and fungicide in agriculture, including its effects on different types of weeds and fungi.
4. Studies on the potential toxicity of N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide, particularly at high doses and with long-term exposure.
5. Studies on the potential use of N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide in combination with other drugs or compounds, to enhance its therapeutic effects or reduce its toxicity.
In conclusion, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. While further research is needed to fully understand its mechanisms of action and potential uses, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has shown promising results in various studies and is a potential candidate for further development.
Synthesemethoden
N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylbenzoyl chloride with 6-methylpyridine-3-carboxamide in the presence of a base such as triethylamine. Other methods involve the use of different starting materials or reagents, such as 2-chloro-4-methylbenzoic acid and 6-methylpyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicine and agriculture. In medicine, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. Furthermore, N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide has been studied for its potential use as a fungicide, as it has been shown to inhibit the growth of fungi.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-3-6-13(12(15)7-9)17-14(18)11-5-4-10(2)16-8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTWITFOWZXQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)



![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)


![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
